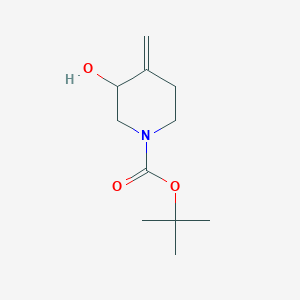

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRNHROGUGVTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442094 | |

| Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159635-22-0 | |

| Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a directly published synthesis protocol, this guide outlines a plausible and chemically sound synthetic route derived from established methodologies for related piperidine derivatives.

Introduction

This compound (CAS No. 159635-22-0) is a piperidine derivative featuring a protected amine, a hydroxyl group, and a methylene group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents. The piperidine moiety is a common motif in many biologically active compounds. The presence of the hydroxyl and methylene groups offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.

Compound Identification:

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 159635-22-0 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| InChI Key | IMRNHROGUGVTAI-UHFFFAOYSA-N |

Proposed Synthesis Pathway

A logical and efficient synthesis of the target compound can be envisioned starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The proposed pathway involves two key transformations: a bromination at the α-position to the ketone, followed by a reduction of the ketone to a hydroxyl group, and finally an elimination reaction to form the methylene group.

Experimental Workflow

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

This procedure is adapted from methodologies for the α-bromination of ketones.

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and diethyl ether (Et₂O), add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add bromine (Br₂, 1.0 eq.) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 18 hours.

-

Upon completion, filter the resulting solid and wash with Et₂O.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate

This step involves the reduction of the ketone to a secondary alcohol.

-

Dissolve tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq.) in methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.

Step 3: Synthesis of this compound

This final step is an elimination reaction to form the exocyclic double bond.

-

Dissolve the crude tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as THF.

-

Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with EtOAc.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography.

Characterization

Physical Properties

| Property | Predicted Value |

| Physical State | Solid |

| Color | White to off-white |

| Melting Point | Not available |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.2 | m | 2H | =CH₂ |

| ~4.2-4.4 | m | 1H | CH-OH |

| ~3.8-4.0 | m | 2H | N-CH₂ (axial) |

| ~3.0-3.2 | m | 2H | N-CH₂ (equatorial) |

| ~2.2-2.4 | m | 2H | -CH₂-C= |

| ~1.8-2.0 | m | 1H | -OH |

| 1.47 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~145 | C=CH₂ |

| ~110 | =CH₂ |

| ~80 | -C(CH₃)₃ |

| ~70 | CH-OH |

| ~45-50 | N-CH₂ |

| ~30-35 | -CH₂-C= |

| 28.4 | -C(CH₃)₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~2975, 2870 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (carbamate) |

| ~1640 | C=C stretch |

| ~1160 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 214.14 | [M+H]⁺ |

| 158.10 | [M+H - C₄H₈]⁺ or [M+H - tBu]⁺ |

| 140.09 | [M+H - Boc]⁺ |

Safety Information

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and predicted characterization data for this compound. While a directly published protocol is not currently available, the proposed synthesis utilizes well-established organic transformations, offering a reliable pathway for researchers to access this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a useful reference for the analysis of the synthesized compound.

An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document consolidates information from various chemical suppliers and provides generalized experimental protocols relevant to this class of compounds.

Core Physicochemical Properties

This compound, a functionalized piperidine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a Boc-protected amine, a hydroxyl group, and a methylene group, make it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 213.27 g/mol | --INVALID-LINK-- |

| CAS Number | 159635-22-0 | --INVALID-LINK-- |

| Appearance | Not specified in literature | |

| Melting Point | Not specified in literature | |

| Boiling Point | Predicted: 309.0±35.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | Predicted: 1.09±0.1 g/cm³ | --INVALID-LINK-- |

| pKa | Predicted: 14.53±0.20 | --INVALID-LINK-- |

| LogP | Predicted: 1.48 | --INVALID-LINK-- |

| Solubility | Not specified in literature | |

| Refractive Index | Predicted: 1.503 | --INVALID-LINK-- |

Note: Most of the quantitative data available is predicted and has not been experimentally verified in the cited sources.

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the following key steps:

-

Protection of a Piperidine Precursor: Starting with a suitable piperidine derivative, the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

-

Introduction of Functionality: Subsequent steps would focus on introducing the hydroxyl and methylene groups at the 3 and 4 positions, respectively. This could involve a variety of synthetic transformations, such as stereoselective reduction of a ketone precursor to introduce the hydroxyl group, followed by a Wittig reaction or similar olefination method to install the methylene group.

-

Purification: The final compound would be purified using standard techniques such as flash column chromatography on silica gel. The choice of eluent would depend on the polarity of the compound and any impurities present.

General Protocol for Boc Protection of an Amine

This protocol describes a general method for the protection of a secondary amine, such as a piperidine, with a Boc group.

Materials:

-

Piperidine starting material

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the piperidine starting material in the chosen organic solvent (DCM or THF).

-

Add the base (Et₃N or NaHCO₃) to the solution.

-

Add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

-

Purify the crude product by flash column chromatography if necessary.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and characterization of a functionalized piperidine derivative like this compound.

Caption: A generalized workflow for the synthesis and analysis of the target compound.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. Functionalized piperidines are known to interact with a wide range of biological targets, and this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

The diagram below represents a hypothetical scenario where a derivative of the title compound acts as a ligand for a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.

An In-depth Technical Guide to Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, plausible synthetic approaches, and its potential applications as a versatile building block in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the 3-position, and a methylene group at the 4-position. This combination of functional groups makes it a valuable intermediate for further chemical modifications.

IUPAC Name: tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate[1]

Molecular Formula: C₁₁H₁₉NO₃[1][2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Not specified | |

| Boiling Point | 309.0 °C at 760 mmHg | [1] |

| Density | 1.092 g/cm³ | [1] |

| Flash Point | 140.7 °C | [1] |

| Refractive Index | 1.503 | [1] |

| LogP | 1.48 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for similar piperidine derivatives. The general strategy would likely involve the introduction of the methylene group and the protection of the piperidine nitrogen, followed by the stereoselective introduction of the hydroxyl group.

A plausible synthetic route could start from a suitable piperidone precursor. The introduction of the Boc protecting group is a standard procedure, typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. The methylene group can be introduced via a Wittig reaction or other olefination methods on a corresponding ketone. The hydroxyl group could be introduced via various methods, including stereoselective reduction of a ketone or hydroxylation of an enolate.

Below are examples of experimental protocols for the synthesis of structurally related compounds, which illustrate the key chemical transformations relevant to the synthesis of the target molecule.

2.1. General Protocol for Boc Protection of Piperidines

This protocol describes the protection of a piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common step in the synthesis of such derivatives.

-

Materials: Piperidine derivative, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), dichloromethane (DCM) or tetrahydrofuran (THF), water, brine.

-

Procedure:

-

Dissolve the piperidine derivative in the chosen organic solvent (DCM or THF).

-

Add a suitable base (e.g., triethylamine or an aqueous solution of sodium bicarbonate).

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C to room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.

-

Purify the product by column chromatography on silica gel if necessary.

-

2.2. Synthesis of a Methylene Piperidine Derivative

The introduction of a methylene group can be critical. A relevant example is the preparation of 4-methylenepiperidine from a precursor. One patented method involves the dehydration of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[3]

-

Step 1: Mesylation of the alcohol: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.[3]

-

Step 2: Elimination: The resulting mesylate is then treated with a strong base like potassium tert-butoxide (t-BuOK) in a solvent like DMF to induce elimination and form the methylene group.[3]

Spectroscopic Data

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), methylene protons (singlet or two distinct signals, ~4.7-5.0 ppm), piperidine ring protons (multiplets), a proton attached to the carbon bearing the hydroxyl group, and the hydroxyl proton (broad singlet, exchangeable with D₂O). |

| ¹³C NMR | Resonances for the tert-butyl carbons, the quaternary carbon of the Boc group, the methylene carbons (one sp² and one sp³), and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group. |

| Mass Spec. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or isobutylene. |

| IR Spec. | Characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C=C stretch of the methylene group (~1650 cm⁻¹). |

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functional groups on this compound provide multiple points for diversification, making it an attractive building block for the synthesis of compound libraries for drug screening.

The hydroxyl group can be further functionalized, for example, through etherification or esterification, to explore structure-activity relationships (SAR). The methylene group can undergo various reactions, including hydrogenation, oxidation, or cycloadditions, to introduce further complexity. The Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions, such as amide bond formation or reductive amination.

While specific biological activities for this compound have not been reported, related piperidine derivatives are known to be intermediates in the synthesis of inhibitors for various biological targets, including protein kinases. For instance, a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of a Janus kinase 3 (Jak3) inhibitor.[4]

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for obtaining functionalized piperidine derivatives, highlighting the logical progression from a starting material to the target compound class.

Caption: A generalized workflow for the synthesis of functionalized piperidines.

Conclusion

This compound represents a valuable, albeit not extensively studied, building block for synthetic and medicinal chemistry. Its combination of a protected nitrogen, a reactive hydroxyl group, and an exocyclic double bond offers significant opportunities for the creation of diverse molecular architectures. While detailed experimental and biological data are currently sparse in the public domain, the established chemistry of related piperidine derivatives provides a solid foundation for its synthesis and application in drug discovery programs. Further research into this compound is warranted to fully explore its potential in the development of novel therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. tert-butyl 3-hydroxy-4-methylene-piperidine-1-carboxylate | CAS 159635-22-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Privileged Scaffold: A Technical Guide to the Synthesis of Functionalized Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence, stemming from favorable physicochemical properties and the ability to interact with a wide range of biological targets, has earned it the designation of a "privileged scaffold."[1][6] This in-depth technical guide provides a comprehensive review of contemporary synthetic strategies for accessing functionalized piperidines, with a focus on methodologies that offer high levels of stereocontrol and efficiency. Detailed experimental protocols for key transformations are provided, alongside a comparative analysis of quantitative data to aid in method selection.

Core Synthetic Strategies: An Overview

The construction of the piperidine ring can be broadly categorized into three main approaches: intramolecular cyclization, intermolecular reactions, and the functionalization of a pre-existing piperidine or pyridine ring.[2][7] Each strategy offers distinct advantages and is suited to different target molecules.

Intramolecular Cyclization

This approach involves the formation of the piperidine ring from a linear precursor containing the requisite atoms. Key methodologies include:

-

Ring-Closing Metathesis (RCM): A powerful and widely used method for the formation of unsaturated piperidines from diene precursors.[8][9][10] Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed.[9]

-

Reductive Amination: The intramolecular cyclization of amino aldehydes or ketones is a classic and effective method for piperidine synthesis.[2]

-

Michael Addition: Intramolecular aza-Michael addition provides a route to functionalized piperidines, often with good stereocontrol.[8]

-

Radical Cyclization: Tin- or silane-mediated radical cyclizations of unsaturated precursors offer a complementary approach.[2][11]

Intermolecular Reactions

These methods construct the piperidine ring by bringing together two or more components. Notable examples include:

-

[4+2] Cycloadditions (Diels-Alder Reactions): Aza-Diels-Alder reactions, where an imine acts as the dienophile, provide a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines.

-

[5+1] Annulations: This strategy involves the reaction of a five-carbon component with a nitrogen source.[2]

-

Multicomponent Reactions: These reactions, where three or more reactants combine in a single operation, offer a highly efficient means of generating complex and diverse piperidine scaffolds.[12][13][14]

Functionalization of Pre-existing Rings

The modification of readily available pyridine or piperidine starting materials is a highly attractive and atom-economical strategy.[7][15]

-

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct and scalable method for the synthesis of the corresponding piperidines.[11][16]

-

Catalytic Enantioselective Functionalization: Recent advances have enabled the direct, highly enantioselective functionalization of pyridines and their derivatives, providing access to chiral 3-substituted piperidines.[17][18][19]

-

Biocatalytic Approaches: The use of enzymes, such as oxidases and reductases, offers a green and highly selective method for the dearomatization and functionalization of pyridines.[20][21][22]

Key Synthetic Methodologies: Data and Protocols

The following sections provide a detailed look at some of the most important and innovative methods for the synthesis of functionalized piperidines, complete with quantitative data and experimental protocols.

Catalytic Enantioselective Synthesis of 3-Substituted Piperidines

A recent breakthrough in piperidine synthesis is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate.[17][18][19] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This three-step process involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric carbometalation, and a final reduction step.[18]

Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction Data [17]

| Entry | Arylboronic Acid | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 95 | 98 |

| 2 | 4-Tolylboronic acid | 92 | 99 |

| 3 | 4-Methoxyphenylboronic acid | 85 | 97 |

| 4 | 4-Chlorophenylboronic acid | 96 | 98 |

| 5 | 2-Naphthylboronic acid | 91 | 99 |

Experimental Protocol: General Procedure for Rh-Catalyzed Cross-Coupling [17]

-

To a 7 mL vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

-

Purge the vial with argon (three cycles).

-

Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.

Ring-Closing Metathesis for 4-Substituted 3-Aminopiperidines

Ring-closing metathesis (RCM) provides an efficient route to 4-substituted 3-aminopiperidines, with stereochemical control derived from a chiral starting material such as D-serine.[8]

Table 2: Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via RCM [8]

| Entry | R Group | Diene Precursor Yield (%) | RCM Product Yield (%) |

| 1 | Phenyl | 95 | 88 |

| 2 | 4-Chlorophenyl | 87 | 85 |

| 3 | n-Butyl | 92 | 90 |

| 4 | Isopropyl | 84 | 82 |

Experimental Protocol: Ring-Closing Metathesis [8]

-

Dissolve the diene precursor in dry CH₂Cl₂ under an argon atmosphere.

-

Add Grubbs' first-generation catalyst (typically 5-10 mol%).

-

Reflux the reaction mixture for the specified time (monitored by TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Biocatalytic Synthesis of Piperidines

Biocatalysis has emerged as a powerful tool for the synthesis of chiral piperidines, offering high enantioselectivity and mild reaction conditions.[12][13][20][21][22] One innovative approach combines scalable biocatalytic C-H oxidation with radical cross-coupling.[20][21] Enzymes such as trans-4-proline hydroxylase (trans-P4H) can introduce hydroxyl groups into piperidine rings, which can then be further functionalized.[20] Another method utilizes immobilized Candida antarctica lipase B (CALB) for the multicomponent synthesis of polyfunctionalized piperidines.[12][13]

Table 3: Immobilized CALB-Catalyzed Multicomponent Piperidine Synthesis [13]

| Entry | Benzaldehyde | Aniline | Acetoacetate Ester | Yield (%) |

| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | 91 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 85 |

| 3 | 4-Methoxybenzaldehyde | Aniline | Ethyl acetoacetate | 88 |

| 4 | Benzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | 82 |

| 5 | Benzaldehyde | Aniline | Methyl acetoacetate | 90 |

Experimental Protocol: Immobilized CALB-Catalyzed Synthesis of Piperidines [13]

-

To a mixture of benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol) in a suitable solvent, add the immobilized CALB catalyst.

-

Stir the reaction mixture at the appropriate temperature for the required time.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the catalyst (which can be washed, dried, and reused).

-

Concentrate the filtrate and purify the crude product by crystallization or column chromatography.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis of functionalized piperidines.

Caption: General strategies for the synthesis of functionalized piperidines.

Caption: Workflow for the catalytic enantioselective synthesis of 3-aryl-piperidines.

Conclusion

The synthesis of functionalized piperidines is a dynamic and continually evolving field. The methodologies highlighted in this guide represent the state-of-the-art, providing researchers with a powerful toolkit for the construction of these vital heterocyclic scaffolds. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. By leveraging the detailed protocols and comparative data presented herein, scientists in both academic and industrial settings can make informed decisions to accelerate their research and development efforts in this critical area of medicinal chemistry.

References

- 1. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. Piperidine synthesis [organic-chemistry.org]

- 12. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. scispace.com [scispace.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 21. news-medical.net [news-medical.net]

- 22. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and significance of substituted piperidine scaffolds in medicinal chemistry

An In-depth Technical Guide on its Discovery, Significance, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and prevalence in a vast array of clinically approved drugs have earned it the esteemed status of a "privileged scaffold." This technical guide provides a comprehensive exploration of the discovery, significance, and multifaceted applications of substituted piperidine scaffolds in modern drug development. We will delve into the rich history of piperidine-based drugs, explore key synthetic strategies, analyze structure-activity relationships through quantitative data, and provide detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.

A Storied History: From Natural Alkaloids to Blockbuster Drugs

The journey of the piperidine scaffold in medicine began with the isolation of naturally occurring alkaloids. The pungent taste of black pepper, for instance, is due to piperine, a compound featuring a piperidine moiety. This humble beginning paved the way for the discovery of potent analgesics like morphine, where the piperidine ring is a crucial component of its complex structure, responsible for its profound analgesic effects[1].

The true explosion of interest in piperidine as a pharmacophore, however, came with the advent of synthetic chemistry. The 20th century witnessed the development of a plethora of synthetic piperidine-containing drugs that have become mainstays in clinical practice. From the pioneering antipsychotic haloperidol to the widely used ADHD medication methylphenidate (Ritalin), and the blockbuster allergy drug fexofenadine (Allegra), the piperidine scaffold has demonstrated its remarkable ability to interact with a diverse range of biological targets with high affinity and specificity. Today, piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, antivirals, and treatments for central nervous system disorders, underscoring their enduring importance in the pharmaceutical industry[2][3][4].

The Significance of the Piperidine Scaffold in Drug Design

The enduring success of the piperidine scaffold can be attributed to several key physicochemical and structural properties that make it an ideal building block for drug design:

-

Structural Rigidity and Conformational Flexibility: The chair and boat conformations of the piperidine ring provide a rigid framework that can pre-organize substituents in a specific spatial orientation, facilitating optimal interactions with biological targets. At the same time, the ring's ability to undergo conformational flipping allows for a degree of flexibility, enabling it to adapt to the binding pockets of various proteins[5].

-

Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, allowing it to form crucial salt bridges and hydrogen bonds with acidic residues in protein targets. This basicity also influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.

-

Lipophilicity and Bioavailability: The hydrocarbon backbone of the piperidine ring imparts a degree of lipophilicity, which can be fine-tuned through substitution to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This tunability is critical for achieving good oral bioavailability and brain penetration for CNS-active drugs[5].

-

Synthetic Tractability: The piperidine ring is synthetically accessible through a variety of well-established chemical reactions, allowing for the facile introduction of diverse substituents at multiple positions. This synthetic versatility is a major advantage for medicinal chemists in generating large libraries of analogs for structure-activity relationship (SAR) studies[2].

Therapeutic Applications of Substituted Piperidine Scaffolds

The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters has led to the development of treatments for a range of neurological and psychiatric conditions.

-

Alzheimer's Disease: Donepezil (Aricept) is a cornerstone in the symptomatic treatment of Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing acetylcholine levels in the brain, Donepezil helps to improve cognitive function[2][6].

-

Pain Management: The piperidine ring is a key structural feature of many opioid analgesics, including meperidine (Demerol) and fentanyl. These drugs exert their potent pain-relieving effects by acting as agonists at mu-opioid receptors in the central nervous system[1].

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate (Ritalin) is a widely prescribed stimulant for the treatment of ADHD. It functions by blocking the reuptake of dopamine and norepinephrine in the brain, thereby increasing the levels of these neurotransmitters.

-

Schizophrenia and Psychosis: Haloperidol, a typical antipsychotic, and risperidone, an atypical antipsychotic, both contain a piperidine moiety and are used to manage the symptoms of schizophrenia and other psychotic disorders. They primarily act by antagonizing dopamine D2 receptors.

Cancer

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Kinase Inhibition: Several piperidine-containing compounds have been developed as inhibitors of protein kinases, such as PI3K/Akt, which are often dysregulated in cancer[7]. By blocking these pathways, these drugs can inhibit tumor growth and induce apoptosis.

-

Apoptosis Induction: Some piperidine derivatives have been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways[7].

Infectious Diseases

The piperidine scaffold has also found application in the development of anti-infective agents.

-

HIV/AIDS: Maraviroc is an FDA-approved antiretroviral drug that contains a piperidine scaffold. It acts as a CCR5 receptor antagonist, preventing the entry of HIV into host cells[8][9].

Quantitative Data on Substituted Piperidine Derivatives

The following tables summarize key quantitative data for a selection of substituted piperidine derivatives across different therapeutic areas, providing a basis for understanding their structure-activity relationships.

Table 1: Anticancer Activity of Substituted Piperidine Derivatives

| Compound/Drug Name | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |

| Compound 17a | PC3 (Prostate) | 0.81 | Tubulin Polymerization Inhibitor | [3] |

| Piperine | PC3 (Prostate) | Varies | Induces Apoptosis, Inhibits Androgen Receptor Signaling | [7] |

| B6 (EF24 analog) | Various | Varies | Inhibits Tumor Cell Growth | [10] |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound/Drug Name | IC50 (nM) | Reference |

| Donepezil | 5.7 | [11] |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | [11] |

| Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative) | 13 | [12] |

Table 3: CCR5 Receptor Antagonist Activity of Piperidine Derivatives

| Compound/Drug Name | IC50 (nM) | Assay Type | Reference |

| Maraviroc | Varies | HIV Entry Assay | [9] |

| Compound 11f (piperidine-4-carboxamide derivative) | 0.59 | Anti-HIV Activity (PBMC) | [8] |

| Compound 19 (piperidine derivative) | 73.01 | Anti-HIV Activity | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis and biological evaluation of substituted piperidine scaffolds.

Synthesis of Donepezil

Reaction Scheme:

The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.

Step 1: Condensation

To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent such as methanol, a strong base like sodium hydroxide is added. 1-Benzyl-4-formylpiperidine is then added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is filtered, washed, and dried.

Step 2: Reduction

The intermediate from Step 1 is then reduced to Donepezil. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere. The reaction is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified, often by column chromatography, to yield Donepezil.

Characterization:

The structure and purity of the synthesized Donepezil are confirmed using various analytical techniques, including:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition of the compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.

Principle:

The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well microplate, add a solution of AChE enzyme to each well.

-

Add the test compound solutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a solution of ATCh and DTNB to each well.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by piperidine-containing drugs and a typical experimental workflow.

Caption: PI3K/Akt Signaling Pathway and Inhibition by Piperidine Derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide also outlines detailed, standardized experimental protocols for acquiring such data. The content is structured to offer researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this important synthetic intermediate. Visual workflows are included to delineate the logical progression of spectral analysis.

Introduction

This compound (CAS No: 159635-22-0, Molecular Formula: C₁₁H₁₉NO₃) is a functionalized piperidine derivative of significant interest in the synthesis of complex pharmaceutical agents. The presence of a hydroxyl group, a methylene group, and a tert-butoxycarbonyl (Boc) protecting group provides multiple points for synthetic modification, making it a versatile intermediate. Accurate spectral characterization is paramount for confirming its structure and purity. This guide serves as a practical resource for scientists engaged in the synthesis and application of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.95 | s | 1H | =CH₂ (vinylic proton) |

| ~4.85 | s | 1H | =CH₂ (vinylic proton) |

| ~4.20 | m | 1H | CH-OH |

| ~3.80 - 3.60 | m | 2H | N-CH₂ (axial/equatorial) |

| ~3.20 - 3.00 | m | 2H | N-CH₂ (axial/equatorial) |

| ~2.50 | d | 1H | OH |

| ~2.30 | m | 1H | C5-H (piperidine ring) |

| ~1.80 | m | 1H | C5-H (piperidine ring) |

| 1.47 | s | 9H | C(CH₃)₃ (Boc group) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~155.0 | C=O | Carbonyl (Boc group) |

| ~145.0 | C | =C (quaternary vinylic) |

| ~110.0 | CH₂ | =CH₂ (vinylic) |

| ~80.0 | C | C(CH₃)₃ (Boc group) |

| ~70.0 | CH | CH-OH |

| ~45.0 | CH₂ | N-CH₂ |

| ~43.0 | CH₂ | N-CH₂ |

| ~35.0 | CH₂ | C5 (piperidine ring) |

| 28.4 | CH₃ | C(CH₃)₃ (Boc group) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Ion Formation | Notes |

| 214.14 | [M+H]⁺ | Protonated molecular ion. |

| 236.12 | [M+Na]⁺ | Sodium adduct. |

| 158.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 140.09 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water. |

| 114.11 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad, Medium | O-H stretch (hydroxyl) |

| ~3080 | Weak | =C-H stretch (vinylic) |

| ~2975, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (urethane carbonyl, Boc) |

| ~1650 | Weak-Medium | C=C stretch (alkene) |

| ~1470, 1365 | Medium | C-H bend (aliphatic) |

| ~1160 | Strong | C-O stretch (urethane) |

| ~890 | Medium | =CH₂ bend (out-of-plane) |

Experimental Protocols

The following are general protocols for the spectral analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse width.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a line broadening of 0.3 Hz before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A sufficient number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is recommended.

-

Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analysis:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the protonated molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Oil: Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solid (if applicable): Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Analysis:

-

Record a background spectrum of the empty sample compartment or the KBr plates/pellet.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectral analysis process.

Caption: Workflow for the synthesis and spectral characterization.

Caption: Logical relationships in spectral data interpretation.

Conclusion

This technical guide provides a foundational set of predicted spectral data and standardized analytical protocols for this compound. While predicted data offers a strong baseline for characterization, it is imperative for researchers to acquire experimental data on their synthesized materials for definitive structural confirmation and purity assessment. The methodologies and workflows presented herein are designed to support robust and reliable analysis in a drug discovery and development context.

The Piperidine Moiety: A Privileged Scaffold in Bioactive Compounds and Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in the design and development of bioactive compounds and pharmaceuticals. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, synthetic strategies, and the intricate structure-activity relationships that govern its biological activity. This guide is intended to be a valuable resource for professionals engaged in the pursuit of novel therapeutics, presenting quantitative data in clearly structured tables, detailing key experimental protocols, and providing visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.22.[3] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic properties. This balance is critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as it influences both cell membrane permeability and aqueous solubility.[3] The lipophilicity can be fine-tuned through substitution on the ring or the nitrogen atom.

-

Metabolic Stability: The piperidine scaffold is generally considered to be relatively stable to metabolic degradation. However, the substitution pattern can significantly influence its metabolic fate. Positions adjacent to the nitrogen atom can be susceptible to oxidation. Strategic modifications, such as the introduction of substituents or the use of spirocyclic systems, can enhance metabolic stability.[3]

Therapeutic Applications of Piperidine-Containing Compounds

The versatility of the piperidine scaffold is reflected in its presence in a wide range of therapeutic agents across numerous disease areas.[4][5]

Anticancer Agents

The piperidine ring is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[1][5] Piperidine derivatives have shown efficacy against a variety of cancers, including breast, prostate, colon, and lung cancer.[5][6]

Table 1: Anticancer Activity of Representative Piperidine Derivatives

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |

| Compound 17a | PC3 | Prostate | 0.81 | [5] |

| MGC803 | Gastric | 1.09 | [2] | |

| MCF-7 | Breast | 1.30 | [2] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] |

Central Nervous System (CNS) Agents

The ability of the piperidine moiety to cross the blood-brain barrier has made it a valuable scaffold for the development of drugs targeting the CNS.[3] Piperidine-containing compounds have been successfully developed as opioid receptor modulators for pain management, dopamine transporter (DAT) inhibitors for neurological disorders, and histamine H3 and sigma-1 receptor antagonists with potential in treating neuropathic pain.[1][7][8][9]

Table 2: Binding Affinities of Piperidine-Based CNS Ligands

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

| (-)-9 (3-n-propyl-4-(4-chlorophenyl)piperidine-3-carboxylate) | Dopamine Transporter (DAT) | 3 | [9] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | 0.7 | [10] |

| Compound 5 | Histamine H3 Receptor (hH3R) | 7.70 | [7][8] |

| Sigma-1 Receptor (σ1R) | 3.64 | [7][8] | |

| Compound 11 | Histamine H3 Receptor (hH3R) | 6.2 | [7][8] |

| Sigma-1 Receptor (σ1R) | 4.41 | [7][8] | |

| Compound 1 | Sigma-1 Receptor (S1R) | 3.2 | [11] |

| Compound 3 | Sigma-1 Receptor (S1R) | 8.9 | [11] |

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

Piperidine-containing drugs exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[12] Several piperidine-containing PI3K inhibitors have been developed to target this pathway.[12]

Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.[12][13][14][15][16]

NF-κB Signaling Pathway

The nuclear factor-κB (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[17][][19] Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. Some piperidine-containing compounds have been shown to inhibit this pathway.[5][20]

Caption: The NF-κB signaling pathway and a potential point of inhibition by piperidine-containing drugs.[17][][19]

Experimental Protocols

The successful development of piperidine-based pharmaceuticals relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key synthetic and in vitro assays.

Synthesis of N-Substituted Piperidines from 1,5-Dichloropentane

This protocol describes a microwave-assisted, one-pot synthesis of N-substituted piperidines.[21]

Materials:

-

1,5-Dichloropentane

-

Desired primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Microwave reactor

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add deionized water (2 mL) to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the microwave-assisted synthesis of N-substituted piperidines.[21]

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[22][23][24][25]

Materials:

-

Piperidine derivative stock solution

-

Target cancer cell line

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).

-

Solubilization: Add 100 µL of the solubilization solution into each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.[22][23][24][25]

Conclusion

The piperidine moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery and development. Its favorable physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines. privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. broadpharm.com [broadpharm.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. bds.berkeley.edu [bds.berkeley.edu]

"Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The functionalization of the piperidine ring with hydroxyl and methylene groups, along with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes this molecule a versatile building block for the synthesis of more complex chemical entities. This document summarizes its key chemical properties, outlines a plausible synthetic approach based on established methodologies for related compounds, and discusses its potential, yet currently undocumented, role in drug discovery.

Chemical Properties

A summary of the key molecular and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₃ | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| CAS Number | 159635-22-0 | |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for the target compound. This workflow is based on common reactions in piperidine chemistry, such as protection, oxidation, and olefination.

Caption: Proposed synthetic workflow for this compound.

Key Experimental Methodologies

The following sections detail the general procedures for the key transformations in the proposed synthetic route. These protocols are derived from synthetic methods reported for similar piperidine-based compounds.[4]

Step 1: Vinylation of 1-Boc-4-piperidone

This step aims to introduce a vinyl group at the 4-position, which can be subsequently converted to the desired methylene group.

-

Materials: 1-Boc-4-piperidone, vinylmagnesium bromide solution in THF, anhydrous THF, saturated aqueous NH₄Cl solution, diethyl ether, anhydrous MgSO₄.

-

Protocol:

-

A solution of 1-Boc-4-piperidone in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Vinylmagnesium bromide solution is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product, tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, is purified by column chromatography.

-

Step 2: Oxidative Cleavage to an Aldehyde

Ozonolysis of the vinyl group followed by a reductive workup will yield the corresponding aldehyde.

-

Materials: tert-Butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, dichloromethane (DCM), ozone, zinc dust, water.

-

Protocol:

-

The vinylpiperidine derivative is dissolved in DCM and cooled to -78 °C.

-

Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

The excess ozone is removed by bubbling nitrogen through the solution.

-

Zinc dust and water are added to the reaction mixture for reductive workup.

-

The mixture is stirred at room temperature until the ozonide is completely reduced.

-

The reaction mixture is filtered, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude aldehyde, tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate.

-

Step 3: Wittig Olefination

The final step involves the conversion of the aldehyde to the target methylene compound using a Wittig reagent.

-

Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous THF, tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate.

-

Protocol:

-

Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere.

-

The suspension is cooled to 0 °C, and n-BuLi is added dropwise to form the ylide (a deep orange/red color is typically observed).

-

The mixture is stirred at room temperature for a period to ensure complete ylide formation.

-

The reaction is then cooled to a low temperature (e.g., -78 °C or 0 °C), and a solution of the aldehyde from Step 2 in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed, dried, and concentrated.

-

The final product, this compound, is purified by column chromatography.

-

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.

The piperidine core is a key pharmacophore in many biologically active molecules, and substituted piperidines have been investigated for a wide range of therapeutic applications, including as analgesics, antipsychotics, and antihistamines.[1][2] The presence of the 3-hydroxy-4-methylene motif could confer specific binding properties to biological targets, but this remains to be experimentally determined.

Given the lack of information on its biological role, a diagram of a signaling pathway involving this specific compound cannot be provided at this time.

Conclusion and Future Directions